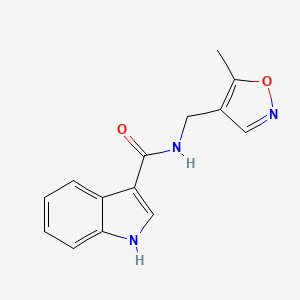
N-((5-methylisoxazol-4-yl)methyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research has explored the synthesis of related compounds containing isoxazole and carboxamide moieties. For instance, novel diacylhydrazine derivatives containing an isoxazole carboxamide or a pyridine carboxamide moiety have been synthesized . These derivatives exhibit insecticidal activity and have been investigated as potential lead compounds.
Scientific Research Applications
Anticancer Applications
A study by Hassan et al. (2021) explored the synthesis of novel indole derivatives linked to the pyrazole moiety for potential antitumor applications. The research demonstrated that these compounds, including variants of the indole-3-carboxamide family, showed promising antitumor activity against various human cancer cell lines. Specifically, some compounds exhibited excellent anticancer inhibition performance against human liver carcinoma cells (HepG2) compared to the standard reference drug, doxorubicin (Hassan et al., 2021).
Chemical Synthesis and Modification
Research by Pasunooti et al. (2015) utilized derivatives of isoxazole carboxamides, such as 5-methylisoxazole-3-carboxamide (MICA), for Pd-catalyzed C(sp(3))-H bond activation. This study highlighted the utility of these compounds in creating γ-substituted non-natural amino acids through selective arylation and alkylation of α-aminobutanoic acid derivatives. The MICA directing group proved to be removable under mild conditions, emphasizing its potential in chemical synthesis (Pasunooti et al., 2015).
Potential in Treating Neurodegenerative Diseases
Lee et al. (2018) reported the development of 5-aroylindolyl-substituted hydroxamic acids, which included derivatives of indole-3-carboxamides. One of these compounds demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6) and showed promise in reducing the level and aggregation of phosphorylated tau proteins. This compound also exhibited neuroprotective activity, indicating its potential in treating Alzheimer's disease (Lee et al., 2018).
Molecular Binding and Receptor Activity Studies
A study by Gottesfeld et al. (1997) investigated small molecules targeting specific DNA sequences and their potential to control gene expression. This research demonstrated that polyamides containing N-methylimidazole and N-methylpyrrole amino acids could inhibit the transcription of specific genes, suggesting the applicability of imidazole-containing compounds in gene regulation (Gottesfeld et al., 1997).
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-10(7-17-19-9)6-16-14(18)12-8-15-13-5-3-2-4-11(12)13/h2-5,7-8,15H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWHAXQCNKACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)

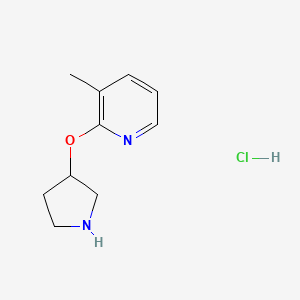
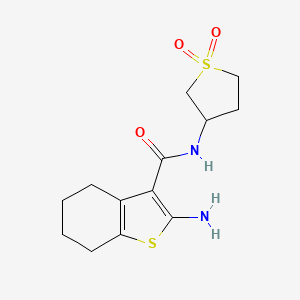
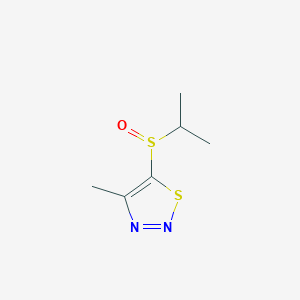
![N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2753091.png)

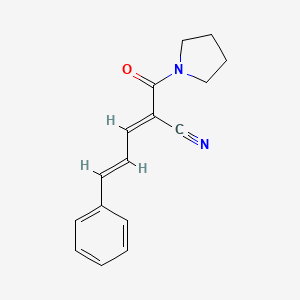
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2753094.png)

